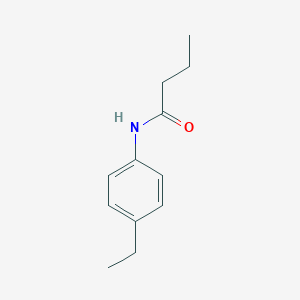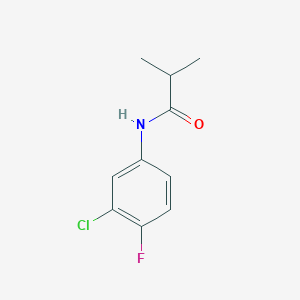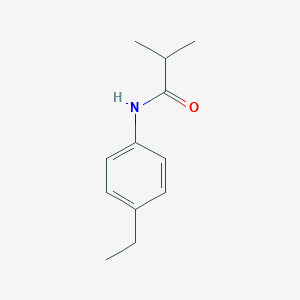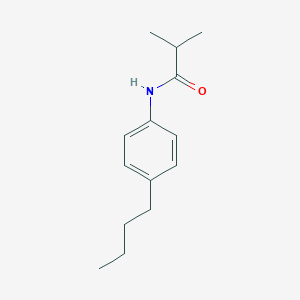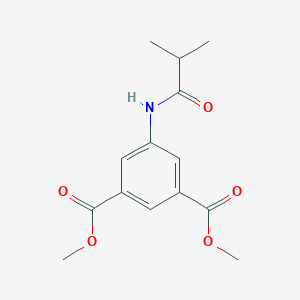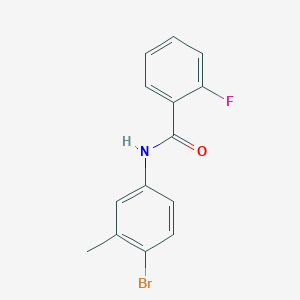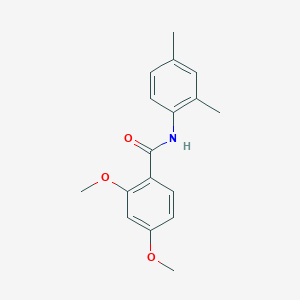
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide, also known as DDB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of benzamides, which are known for their diverse biological activities. DDB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide is not fully understood. However, it has been proposed that N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide may exert its biological effects by modulating various signaling pathways in cells. For example, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the regulation of inflammation and tissue remodeling. N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to modulate the expression of various genes involved in the regulation of cell cycle progression and cell differentiation.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits a range of biological activities, making it a versatile tool for studying various cellular processes. However, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has some limitations as well. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has not been extensively tested for its toxicity and potential side effects, making it important to exercise caution when using this compound in lab experiments.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide. One area of interest is the development of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide, and to determine its potential toxicity and side effects. Finally, the synthesis of novel N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide derivatives may lead to the development of compounds with enhanced biological activities and improved pharmacokinetic properties.
合成法
The synthesis of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with 2,4-dimethylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide. This synthesis method has been optimized to yield high purity and yield of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide, making it suitable for large-scale production.
科学的研究の応用
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in the field of cancer therapy. Additionally, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-11-5-8-15(12(2)9-11)18-17(19)14-7-6-13(20-3)10-16(14)21-4/h5-10H,1-4H3,(H,18,19) |
InChIキー |
IMRHNYZGVDFEMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



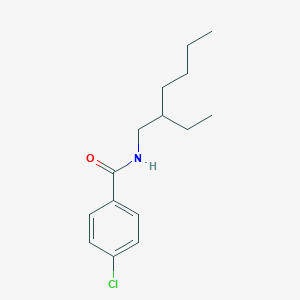
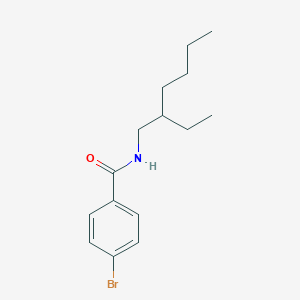
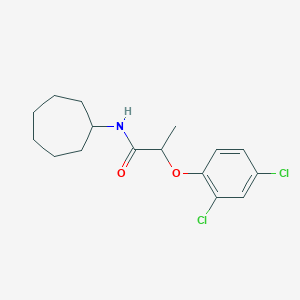
![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)
![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)
